molecular formula C8H7FN2O2 B3295120 6-Fluoro-3-hydroxy-4-methoxyindazole CAS No. 887569-53-1

6-Fluoro-3-hydroxy-4-methoxyindazole

Cat. No.: B3295120
CAS No.: 887569-53-1
M. Wt: 182.15 g/mol
InChI Key: WQUWOIRFISAJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-hydroxy-4-methoxyindazole is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of fluorine, hydroxyl, and methoxy groups in this compound may contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 6-Fluoro-3-hydroxy-4-methoxyindazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Bartoli indole synthesis, Hemetsberger indole synthesis, and Bischler indole synthesis are some classical methods used for the preparation of indole derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-Fluoro-3-hydroxy-4-methoxyindazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Fluoro-3-hydroxy-4-methoxyindazole has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent . In medicine, it may be explored for its therapeutic potential in treating various diseases. Additionally, its unique chemical properties make it useful in industrial applications, such as the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-hydroxy-4-methoxyindazole involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom may enhance its binding affinity to certain receptors, while the hydroxyl and methoxy groups may influence its solubility and reactivity . Further studies are needed to elucidate the exact molecular targets and pathways involved in its biological activities.

Comparison with Similar Compounds

6-Fluoro-3-hydroxy-4-methoxyindazole can be compared with other indazole derivatives, such as 5-fluoro-3-hydroxyindazole and 4-methoxyindazole. These compounds share similar structural features but may exhibit different biological activities and chemical properties

Properties

IUPAC Name

6-fluoro-4-methoxy-1,2-dihydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c1-13-6-3-4(9)2-5-7(6)8(12)11-10-5/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUWOIRFISAJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-3-hydroxy-4-methoxyindazole
Reactant of Route 2
6-Fluoro-3-hydroxy-4-methoxyindazole
Reactant of Route 3
Reactant of Route 3
6-Fluoro-3-hydroxy-4-methoxyindazole
Reactant of Route 4
Reactant of Route 4
6-Fluoro-3-hydroxy-4-methoxyindazole
Reactant of Route 5
Reactant of Route 5
6-Fluoro-3-hydroxy-4-methoxyindazole
Reactant of Route 6
Reactant of Route 6
6-Fluoro-3-hydroxy-4-methoxyindazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.